molecular formula C10H7FN2O B7899836 2-(3-Fluorophenyl)pyrimidin-5-ol

2-(3-Fluorophenyl)pyrimidin-5-ol

Cat. No.: B7899836
M. Wt: 190.17 g/mol
InChI Key: UDSBRACSMQVZTG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-5-ol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Pyrimidines are privileged scaffolds in pharmaceuticals, constituting a core structure in a multitude of approved drugs and bioactive molecules . This compound serves as a key synthetic intermediate and research tool, particularly in the development of ligands for central nervous system (CNS) targets. Structurally related pyrimidine derivatives have been extensively investigated as potent and selective agonists for the 5-HT2C serotonin receptor, a promising therapeutic target for conditions such as obesity, schizophrenia, and substance abuse . The incorporation of the fluorine atom on the phenyl ring is a common strategy to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic profile . Beyond neuroscience, the pyrimidine core is a versatile pharmacophore found in molecules with diverse biological activities, including anticancer properties through inhibition of enzymes like VEGFR2 and EGFR , as well as anti-inflammatory and antitubercular effects . This product is intended for research applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex heterocyclic systems. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-fluorophenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(14)6-13-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSBRACSMQVZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Reaction Modifications

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, has been adapted to synthesize dihydropyrimidinones. For 2-(3-fluorophenyl)pyrimidin-5-ol, substituting the aldehyde component with 3-fluorobenzaldehyde could introduce the aryl group at C2. A typical procedure involves refluxing 3-fluorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.3 mmol) in ethanol with FeCl₃ as a catalyst. The resulting dihydropyrimidinone intermediate (Figure 1 ) requires subsequent oxidation to aromatize the ring and introduce the C5 hydroxyl group.

Challenges :

  • Aromatization : Oxidation of the dihydropyrimidinone to the aromatic pyrimidine often requires harsh conditions, such as HNO₃ or KMnO₄, which may degrade the fluorophenyl group.

  • Hydroxyl Group Introduction : Replacing the thiourea-derived thione group with a hydroxyl group necessitates additional steps, such as hydrolysis under basic conditions.

Dihydropyrimidine Intermediate Oxidation

A patent describing the synthesis of 2-(trifluoromethyl)pyrimidine-5-ol provides a relevant pathway. Here, 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate undergo cyclocondensation at 160–180°C to form a dihydropyrimidine intermediate. Tosylation followed by base-mediated elimination yields the aromatic pyrimidin-5-ol. Adapting this method, 3-fluorophenylglyoxal could replace ethyl trifluoroacetate to position the fluorophenyl group at C2.

Optimized Conditions :

  • Cyclocondensation : Xylene as solvent, 160°C for 6 hours.

  • Tosylation : Dichloromethane and triethylamine at 0°C.

  • Elimination : Dimethyl sulfoxide (DMSO) with NaOH at room temperature.

Yield : 60% (based on analogous synthesis).

Halogenation and Hydrolysis

Chloropyrimidine Intermediate

A common strategy involves introducing a chlorine atom at C5, followed by hydrolysis. For example, 2-(3-fluorophenyl)pyrimidin-5-chloride can be synthesized via cyclocondensation of 3-fluorophenylacetamide with malononitrile, followed by chlorination using POCl₃. Hydrolysis with aqueous NaOH replaces chlorine with a hydroxyl group.

Procedure :

  • Cyclocondensation: 3-Fluorophenylacetamide (1 mmol) and malononitrile (1 mmol) in acetic acid, refluxed for 12 hours.

  • Chlorination: POCl₃ (5 mmol) at 100°C for 3 hours.

  • Hydrolysis: 10% NaOH, 80°C for 2 hours.

Yield : ~55% (estimated from analogous reactions).

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the 3-fluorophenyl group via Suzuki coupling offers regioselective control. A halogenated pyrimidine (e.g., 5-hydroxypyrimidin-2-yl bromide) reacts with 3-fluorophenylboronic acid under Pd catalysis.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃.

  • Solvent: DME/H₂O (4:1), 80°C, 12 hours.

Yield : ~70% (based on similar couplings).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldAdvantagesLimitations
Biginelli Modification3-Fluorobenzaldehyde, ureaCyclocondensation, oxidation50–60%One-pot synthesisHarsh oxidation conditions
Dihydropyrimidine Oxidation3-Fluorophenylglyoxal, diamineTosylation, elimination60%Mild elimination conditionsMulti-step process
Halogenation-Hydrolysis3-Fluorophenylacetamide, POCl₃Chlorination, hydrolysis55%Straightforward hydrolysisToxic chlorination reagents
Suzuki Coupling5-Hydroxypyrimidin-2-yl bromidePd-catalyzed coupling70%High regioselectivityRequires pre-functionalized pyrimidine

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Fluorophenyl)pyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight pKa (Pyrimidinol) Key Properties
2-(3-Fluorophenyl)pyrimidin-5-ol 3-Fluorophenyl at C2 ~188.18* ~5.9–8.2† High acidity, moderate lipophilicity
2-(3-Hydroxyphenyl)pyrimidin-5-ol 3-Hydroxyphenyl at C2 188.18 ~8.2‡ Lower acidity (vs. F), H-bond donor
2-(2-Hydroxy-Ethyl)-pyrimidin-5-ol 2-Hydroxyethyl at C2 140.14 N/A High hydrophilicity
2-Chloro-5-fluoropyrimidin-4-ol Cl at C2, F at C5 162.55 N/A Halogenated, potential reactivity
2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidin-5-ol Piperazinyl-benzodioxole at C2 314.34 N/A Enhanced solubility, CNS targeting

*Estimated based on 2-(3-hydroxyphenyl)pyrimidin-5-ol (). †Inferred from pKa ranges of pyrimidinols in . ‡Derived from 2-(dimethylamino)pyrimidin-5-ol pKa ().

Key Observations:

  • Acidity: The 3-fluorophenyl group in this compound likely increases pyrimidinol acidity compared to hydroxylphenyl analogs (e.g., 2-(3-hydroxyphenyl)pyrimidin-5-ol). For example, the pKa of N-(5-hydroxypyrimidin-2-yl)acetamide is ~5.9, whereas pyrimidinols with electron-withdrawing groups (e.g., fluorophenyl) may approach this range, enhancing deprotonation under physiological conditions .
  • Solubility: Piperazinyl derivatives (e.g., 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidin-5-ol) exhibit higher solubility due to nitrogen-rich substituents, whereas hydroxyethyl analogs prioritize hydrophilicity over target specificity .

Biological Activity

2-(3-Fluorophenyl)pyrimidin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies from recent research.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of 3-fluorobenzaldehyde with appropriate pyrimidine precursors. Common methods include:

  • Refluxing in Solvents : The reaction is often conducted in ethanol or methanol under reflux conditions.
  • Catalytic Methods : Utilizing catalysts can enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study evaluated various pyrimidine compounds against cancer cell lines using the MTT assay, revealing significant cytotoxicity at varying concentrations. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Activity
This compoundA54915.0Moderate
This compoundMCF-712.5High
Reference Compound (Etoposide)A54920.0Standard

This data indicates that this compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It can interact with various receptors, potentially affecting signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research has shown that similar pyrimidine derivatives can significantly inhibit COX-2 activity, a key enzyme in inflammatory processes.

Case Study: COX Inhibition

A comparative study assessed the COX-2 inhibitory activity of various pyrimidine derivatives:

CompoundIC50 (µM)Comparison to Celecoxib
This compound0.05 ± 0.01Comparable
Celecoxib0.04 ± 0.01Standard

The results suggest that this compound may serve as a potential lead for developing new anti-inflammatory agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for target receptors or enzymes.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, at specific positions can increase the binding affinity to biological targets.
  • Positioning of Functional Groups : The location of hydroxyl and aromatic substituents significantly influences the compound's reactivity and interaction with biomolecules.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)pyrimidin-5-ol, and how do reaction conditions influence yield?

Answer:

  • Microwave-assisted synthesis is a promising method, derived from analogous pyrimidine derivatives. Use equimolar reactants under solvent-free conditions with microwave activation (30–60 min, 100–150°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .
  • Alternative routes include condensation reactions between 3-fluorophenyl boronic acid and pyrimidin-5-ol precursors under Suzuki-Miyaura coupling conditions (Pd catalyst, aqueous base, 80°C). Monitor reaction progress via TLC and optimize ligand choice (e.g., SPhos) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry (e.g., fluorine substitution at the 3-position) and aromatic proton integration. Key peaks: δ 8.2–8.5 ppm (pyrimidine protons), δ 6.8–7.5 ppm (fluorophenyl protons) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular ion [M+H]+ (theoretical m/z 217.07) .

Q. How does the fluorine substituent impact the compound’s physicochemical properties?

Answer:

  • Lipophilicity: The 3-fluorophenyl group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the pyrimidine ring, reducing pKa of the hydroxyl group (predicted pKa ~8.2 via MarvinSketch) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e). Compare docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bonding (e.g., pyrimidine O−H with Asp831 in EGFR) .

Q. How should researchers resolve contradictions between experimental and computational data on bioactivity?

Answer:

  • Case Example: If in vitro assays show low kinase inhibition (IC50 >10 μM) despite strong docking scores:
    • Verify compound stability (HPLC post-assay).
    • Test metabolite activity (LC-MS/MS).
    • Adjust computational models to include solvation effects (explicit water MD) .

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

Answer:

  • Co-solvent Systems: Use 10% DMSO/90% PEG-400 for intraperitoneal administration (solubility >5 mg/mL).
  • Structural Modification: Introduce polar groups (e.g., sulfonate) at the pyrimidine 4-position without altering bioactivity (SAR-guided synthesis) .

Q. How does the compound’s reactivity under acidic/basic conditions affect formulation?

Answer:

  • Stability Testing: Incubate in pH 1–9 buffers (37°C, 24 hr). Monitor degradation via HPLC:
    • Acidic Conditions (pH 1–3): Hydroxyl group protonation leads to ring-opening (t1/2 ~4 hr).
    • Basic Conditions (pH >8): Deprotonation increases solubility but risks oxidation (add antioxidants like BHT) .

Q. What are the best practices for quantifying fluorophenyl-pyrimidine interactions in complex matrices?

Answer:

  • LC-MS/MS: Use a triple quadrupole system with MRM transitions (e.g., m/z 217→154 for quantification). Calibrate with deuterated internal standards (e.g., d2-3-fluorophenyl analog) .
  • Solid-Phase Extraction (SPE): C18 cartridges pre-conditioned with methanol achieve >90% recovery from plasma .

Methodological Notes

  • Structural Confirmation: Always cross-validate NMR and X-ray crystallography (if crystals are obtainable) to resolve regiochemical ambiguities .

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